molecular formula C10H17BrO4 B14322702 Dimethyl 2-bromo-2,4,4-trimethylpentanedioate CAS No. 110627-98-0

Dimethyl 2-bromo-2,4,4-trimethylpentanedioate

Cat. No.: B14322702
CAS No.: 110627-98-0
M. Wt: 281.14 g/mol
InChI Key: KEOIVUMSBWRYDJ-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-2,4,4-trimethylpentanedioate is an organic compound with the molecular formula C11H19BrO4. It is a brominated ester derivative of pentanedioic acid, characterized by the presence of two methyl ester groups and a bromine atom attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-2,4,4-trimethylpentanedioate can be synthesized through several methods. One common approach involves the bromination of dimethyl 2,4,4-trimethylpentanedioate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-2,4,4-trimethylpentanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Ester Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with the nucleophile replacing the bromine atom.

    Reduction: Dimethyl 2-hydroxy-2,4,4-trimethylpentanedioate.

    Ester Hydrolysis: 2-bromo-2,4,4-trimethylpentanedioic acid.

Scientific Research Applications

Dimethyl 2-bromo-2,4,4-trimethylpentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly as a building block for designing novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-2,4,4-trimethylpentanedioate depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-chloro-2,4,4-trimethylpentanedioate: Similar structure but with a chlorine atom instead of bromine.

    Dimethyl 2-iodo-2,4,4-trimethylpentanedioate: Similar structure but with an iodine atom instead of bromine.

    Dimethyl 2,4,4-trimethylpentanedioate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

Dimethyl 2-bromo-2,4,4-trimethylpentanedioate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility.

Properties

CAS No.

110627-98-0

Molecular Formula

C10H17BrO4

Molecular Weight

281.14 g/mol

IUPAC Name

dimethyl 2-bromo-2,4,4-trimethylpentanedioate

InChI

InChI=1S/C10H17BrO4/c1-9(2,7(12)14-4)6-10(3,11)8(13)15-5/h6H2,1-5H3

InChI Key

KEOIVUMSBWRYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C(=O)OC)Br)C(=O)OC

Origin of Product

United States

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